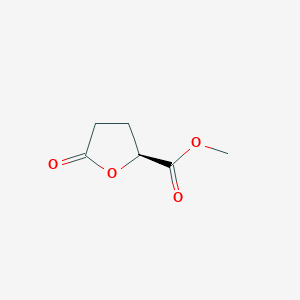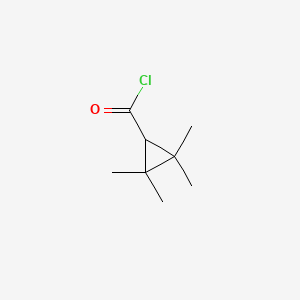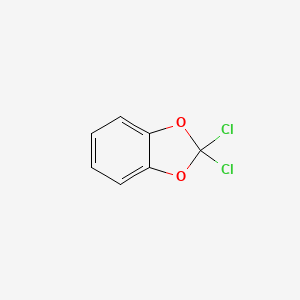
Methyl 2-(Methylthio)pyrimidine-5-carboxylate
Overview
Description
“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is a chemical compound with the empirical formula C7H8N2O2S . It is also known by the synonyms “2-(Methylthio)pyrimidine-5-carboxylic acid methyl ester” and "2-Methylsulfanylpyrimidine-5-carboxylic acid methyl ester" . The CAS Number for this compound is 38275-41-1 .
Molecular Structure Analysis
The molecular weight of “this compound” is 184.22 . The SMILES string representation of its structure isO=C(OC)C1=CN=C(SC)N=C1 . Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 94-97 °C . It has an assay of 97% .Scientific Research Applications
Chemistry and Synthesis of Pyrimidines
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively researched for their roles in cancer treatment, demonstrating the importance of pyrimidine derivatives in medicinal chemistry. The development of new synthetic methods for fluorinated pyrimidines aims to improve their efficacy and application in personalized medicine. This research underscores the significance of pyrimidines in drug design and development, potentially extending to Methyl 2-(Methylthio)pyrimidine-5-carboxylate and its analogs (Gmeiner, 2020).
Biological Activities and Applications
Pyrimidine derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. For example, certain tetrahydropyrimidine derivatives exhibit potent in-vitro anti-inflammatory activity, highlighting the therapeutic potential of pyrimidine scaffolds in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). Moreover, the synthesis and characterization of such derivatives provide a foundation for further exploration of this compound in similar applications.
Pyrimidines in Drug Development
The exploration of pyrimidines in drug development has led to the identification of numerous compounds with significant medicinal value. Pyrimidine-based compounds are key in developing drugs with anticancer, antiviral, and anti-inflammatory properties, among others. The structural versatility of pyrimidine allows for the synthesis of compounds with diverse biological activities, suggesting a similar potential for this compound in various therapeutic areas (Kaur et al., 2014).
Mechanism of Action
While the specific mechanism of action for “Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is not available, pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and washing thoroughly after handling .
Future Directions
Properties
IUPAC Name |
methyl 2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRMEZGAWNWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458296 | |
| Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-41-1 | |
| Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(methylthio)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)







